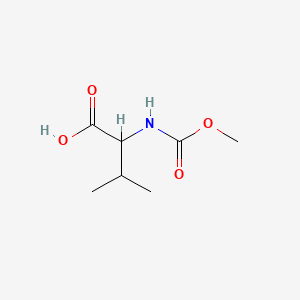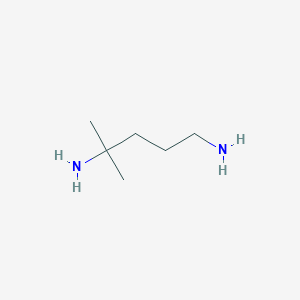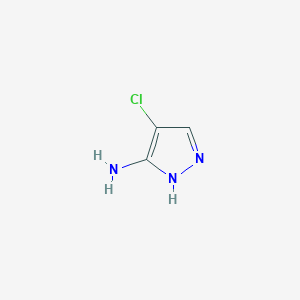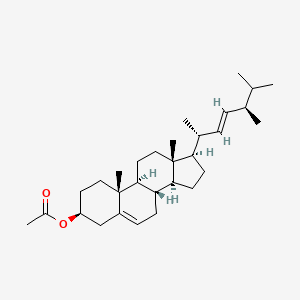![molecular formula C17H24N4O2S3 B1282680 Biotin-[2-(2-pyridyldithio)ethylamide] CAS No. 112247-65-1](/img/structure/B1282680.png)
Biotin-[2-(2-pyridyldithio)ethylamide]
描述
Biotin-[2-(2-pyridyldithio)ethylamide] is a sulfhydryl reactive biotinylation reagent. It is commonly used in biochemical and molecular biology research for labeling proteins and other molecules with biotin. The compound has a molecular formula of C17H24N4O2S3 and a molecular weight of 412.58 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-[2-(2-pyridyldithio)ethylamide] typically involves the reaction of biotin with 2-(2-pyridyldithio)ethylamine. The reaction is carried out under mild conditions, usually at room temperature and neutral pH, to ensure the stability of the biotin moiety. The product is then purified using standard chromatographic techniques .
Industrial Production Methods
In industrial settings, the production of Biotin-[2-(2-pyridyldithio)ethylamide] follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet research-grade standards .
化学反应分析
Types of Reactions
Biotin-[2-(2-pyridyldithio)ethylamide] primarily undergoes substitution reactions due to the presence of the pyridyldithio group. This group can react with sulfhydryl groups on proteins and other molecules, forming stable disulfide bonds .
Common Reagents and Conditions
The common reagents used in reactions involving Biotin-[2-(2-pyridyldithio)ethylamide] include reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). These reactions are typically carried out at neutral pH and room temperature to maintain the integrity of the biotin moiety .
Major Products Formed
The major products formed from reactions involving Biotin-[2-(2-pyridyldithio)ethylamide] are biotinylated proteins and other biotinylated molecules. These products are used in various biochemical assays and molecular biology techniques .
科学研究应用
Biotin-[2-(2-pyridyldithio)ethylamide] has a wide range of applications in scientific research:
Chemistry: Used for the biotinylation of small molecules and polymers.
Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for detection and purification.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of biotinylated reagents and kits for research and diagnostic purposes
作用机制
The mechanism of action of Biotin-[2-(2-pyridyldithio)ethylamide] involves the formation of a disulfide bond between the pyridyldithio group and a sulfhydryl group on the target molecule. This reaction is highly specific and efficient, allowing for the stable attachment of biotin to the target molecule. The biotin moiety can then be detected or purified using streptavidin or avidin-based systems .
相似化合物的比较
Biotin-[2-(2-pyridyldithio)ethylamide] is unique in its ability to form stable disulfide bonds with sulfhydryl groups. Similar compounds include:
Biotin-N-hydroxysuccinimide ester: Reacts with primary amines.
Biotin-maleimide: Reacts with sulfhydryl groups but forms thioether bonds.
Biotin-hydrazide: Reacts with aldehydes and ketones.
Compared to these compounds, Biotin-[2-(2-pyridyldithio)ethylamide] offers the advantage of reversible biotinylation, as the disulfide bond can be cleaved under reducing conditions .
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S3/c22-14(18-9-10-25-26-15-7-3-4-8-19-15)6-2-1-5-13-16-12(11-24-13)20-17(23)21-16/h3-4,7-8,12-13,16H,1-2,5-6,9-11H2,(H,18,22)(H2,20,21,23)/t12-,13-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJOROISBURONW-XEZPLFJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSC3=CC=CC=N3)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSC3=CC=CC=N3)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)





![(1R,5R,6R)-2,6-Dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B1282647.png)


